molecular formula C8H12O3 B6154172 rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid CAS No. 1902219-49-1

rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid

Cat. No. B6154172
CAS RN: 1902219-49-1
M. Wt: 156.2
InChI Key:
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Description

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, also known as (R,S)-oxolan-3-yl-cyclopropane-1-carboxylic acid, is a cyclopropane derivative of oxalic acid. It is a chiral molecule with two optical isomers, (R)- and (S)-forms. Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid is a versatile building block in organic synthesis and is used in a wide range of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has numerous applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including derivatives of oxalic acid, cyclopropanes, and other heterocyclic compounds. It is also used as a building block for the synthesis of pharmaceuticals and agrochemicals. In addition, it is used as a reagent in organic synthesis, as a catalyst in asymmetric synthesis, and as a chiral ligand for catalytic asymmetric reactions.

Mechanism of Action

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid acts as a catalyst in organic synthesis. It can act as a Lewis acid, forming a complex with a nucleophile, or as a Brønsted acid, forming a complex with a base. The Lewis acid-base complex can then undergo a variety of reactions, such as aldol condensation, conjugate addition, and Diels-Alder reactions.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain, and it is stable in air and at room temperature. It is also relatively inert, so it is not prone to side reactions. However, it is a highly reactive reagent, so it must be handled with care.

Future Directions

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has many potential applications in the pharmaceutical and agrochemical industries. It can be used as a building block for the synthesis of a variety of compounds, including heterocyclic compounds, and as a reagent in organic synthesis. It can also be used as a chiral ligand for catalytic asymmetric reactions. In addition, it can be used as a catalyst in asymmetric synthesis and in the synthesis of pharmaceuticals and agrochemicals. Finally, it can be used as a starting material for the synthesis of other cyclopropane derivatives of oxalic acid.

Synthesis Methods

Rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of oxalyl chloride with a Grignard reagent, followed by hydrolysis. Other methods include the reaction of oxalyl chloride with a lithium reagent, the hydrolysis of an oxalyl chloride-lithium reagent adduct, and the reaction of oxalyl chloride with an aryl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves the following steps: 1) synthesis of oxirane-2-carboxylic acid, 2) conversion of oxirane-2-carboxylic acid to oxirane-2-carboxylic acid methyl ester, 3) synthesis of (1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid from oxirane-2-carboxylic acid methyl ester.", "Starting Materials": [ "Ethylene", "Oxygen", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Diethyl oxalate", "Sodium borohydride", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanesulfonic acid", "3-Hydroxytetrahydrofuran" ], "Reaction": [ "1. Ethylene is reacted with oxygen in the presence of sulfuric acid to form ethylene oxide.", "2. Ethylene oxide is reacted with methanol and sodium hydroxide to form methoxyethanol.", "3. Methoxyethanol is reacted with diethyl oxalate and sodium borohydride to form (1R,2S)-2-methoxy-2-oxoethyl cyclopropane carboxylate.", "4. (1R,2S)-2-methoxy-2-oxoethyl cyclopropane carboxylate is reacted with bromine and sodium bicarbonate to form (1R,2S)-2-bromo-2-oxoethyl cyclopropane carboxylate.", "5. (1R,2S)-2-bromo-2-oxoethyl cyclopropane carboxylate is reacted with sodium borohydride to form (1R,2S)-2-hydroxy-2-oxoethyl cyclopropane carboxylate.", "6. (1R,2S)-2-hydroxy-2-oxoethyl cyclopropane carboxylate is reacted with methanesulfonic acid to form (1R,2S)-2-methanesulfonyloxyethyl cyclopropane carboxylate.", "7. (1R,2S)-2-methanesulfonyloxyethyl cyclopropane carboxylate is reacted with 3-hydroxytetrahydrofuran to form rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid." ] }

CAS RN

1902219-49-1

Product Name

rac-(1R,2S)-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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